

# An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Hydroxypyridazine-3-carboxaldehyde

Cat. No.: B582068

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## Introduction

**6-Hydroxypyridazine-3-carboxaldehyde** is a heterocyclic organic compound featuring a pyridazine ring substituted with both a hydroxyl and a carboxaldehyde group. This molecule exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, a crucial consideration for its reactivity and biological interactions.<sup>[1][2]</sup> The pyridazine and pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of this compound class.

## Chemical Properties and Data

While specific experimental data for **6-Hydroxypyridazine-3-carboxaldehyde** is limited, this section compiles available information from chemical suppliers and computational databases.

## Identifiers and Nomenclature

The compound is recognized by several names and identifiers, reflecting its structure and tautomeric nature.

Identifier	Value	Reference
CAS Number	933734-91-9	[1][6]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[1][6]
Molecular Weight	124.10 g/mol	[1][2][6]
IUPAC Name	6-oxo-1H-pyridazine-3-carbaldehyde	[2]
Common Synonyms	3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol	[1]
SMILES	<chem>O=Cc1ccc(O)nn1</chem>	[1]
InChI	InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9)	[1]

## Physicochemical Properties

Experimental physicochemical data for this specific molecule is not widely published. The table below summarizes known information and highlights data gaps.

Property	Value	Reference
Appearance	Powder	[1]
Purity	Technical grade (≥90%) has been reported.	[1]
Melting Point	Data not available in cited literature.	
Boiling Point	Data not available in cited literature.	
Solubility	Data not available in cited literature.	
pKa	Data not available in cited literature.	

## Computed Physicochemical Properties

The following data are computationally predicted for the tautomer 6-oxo-1H-pyridazine-3-carbaldehyde and provide estimations of its chemical behavior.

Property	Value	Reference
XLogP3	-0.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
Exact Mass	124.027277375 Da	[2]
Topological Polar Surface Area	58.5 Å <sup>2</sup>	[2]

## Structural Information

A crystal structure has been reported for the monohydrate form of the compound (6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate). In the solid state, the pyridazine ring is essentially planar. The crystal structure is stabilized by intermolecular O-H...O and N-H...O hydrogen bonds that link the molecules into a chain.[7]

## Spectral Data

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **6-Hydroxypyridazine-3-carboxaldehyde** are not readily available in the cited scientific literature. Characterization of this compound would require acquisition and interpretation of these spectra.

## Experimental Protocols

A specific, detailed synthesis protocol for **6-Hydroxypyridazine-3-carboxaldehyde** is not described in the available literature. However, general methods for the synthesis of substituted pyridazines are well-established. Below is a representative protocol based on the reaction of dicarbonyl compounds with hydrazine, a common method for forming the pyridazine ring.

## General Protocol: Synthesis of a Fused Pyridazine from a 1,2-Diacyl Compound

This protocol is adapted from a method used to synthesize 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes (fulvenes) and can be considered a general approach for forming the pyridazine heterocycle.<sup>[8]</sup>

Objective: To form a pyridazine ring via condensation of a 1,4-dicarbonyl equivalent with hydrazine.

Materials:

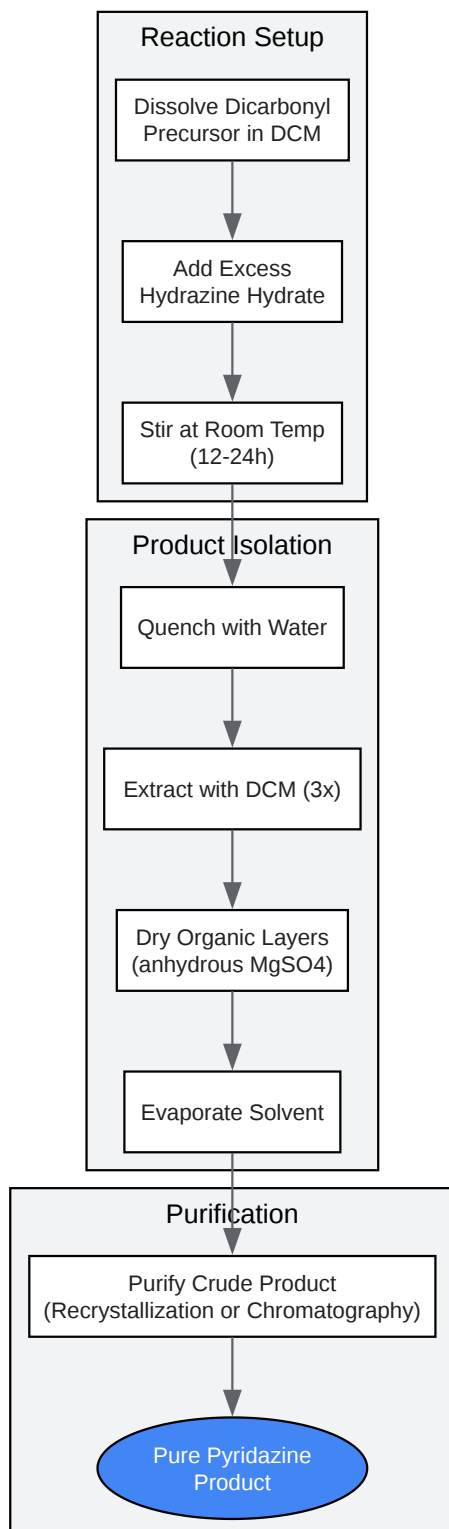
- 1,4-dicarbonyl precursor (e.g., a substituted malealdehyde or a suitable fulvene)
- Hydrazine hydrate (98% or similar)
- Dichloromethane (DCM)
- Water (deionized)
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous

Procedure:

- **Dissolution:** Dissolve the dicarbonyl precursor in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- **Hydrazine Addition:** While stirring at room temperature, add an excess of hydrazine hydrate (e.g., 2-3 molar equivalents) to the solution.
- **Reaction:** Allow the reaction to stir at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically left to proceed for 12-24 hours.<sup>[8]</sup>
- **Workup:**
  - Quench the reaction by adding a significant volume of water to the flask.

- Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer multiple times with dichloromethane (e.g., 3 x 20 mL).<sup>[8]</sup>
- Combine the organic layers.
- Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), then filter to remove the drying agent.
- Solvent Removal: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

## General Workflow for Pyridazine Synthesis



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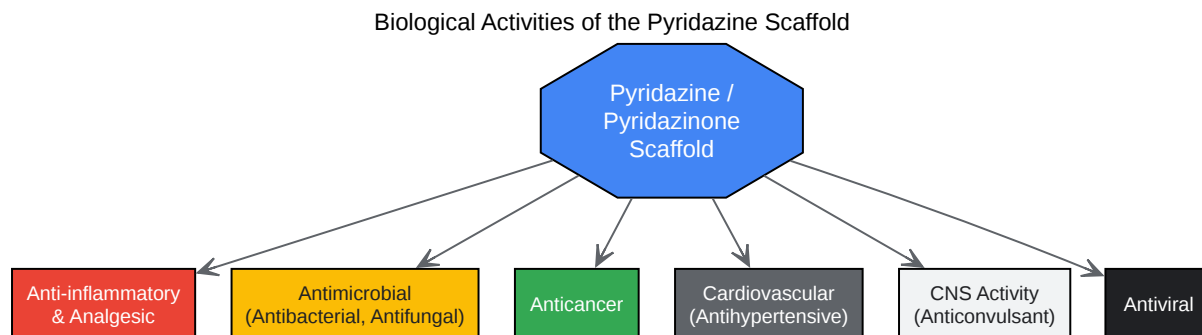
A generalized workflow for pyridazine synthesis.

## Biological and Pharmacological Context

While the specific biological activities of **6-Hydroxypyridazine-3-carboxaldehyde** have not been reported, the pyridazine and pyridazinone scaffolds are present in numerous compounds with significant and diverse pharmacological properties. This makes the title compound and its derivatives interesting candidates for biological screening and drug development programs.

The pyridazine nucleus is considered a "wonder nucleus" in medicinal chemistry because its derivatives have been shown to exhibit nearly all types of biological activities.<sup>[3]</sup> These activities include, but are not limited to:

- **Anti-inflammatory and Analgesic:** Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenic potential.<sup>[3][5]</sup>
- **Antimicrobial:** This class of compounds has demonstrated broad-spectrum activity, including antibacterial, antifungal, and antiviral effects.<sup>[3][4]</sup>
- **Anticancer:** Certain pyridazine derivatives have shown promise as anticancer agents.<sup>[3][4]</sup>
- **Cardiovascular:** Activities such as antihypertensive, antiplatelet, and vasodilatory effects are well-documented for this scaffold.<sup>[3][4][5]</sup>
- **Anticonvulsant:** A large number of studies have demonstrated the efficacy of pyridazine derivatives in models of epilepsy.<sup>[5][9]</sup>
- **Agrochemical:** Some pyridopyridazine derivatives have been developed as biodegradable agrochemicals with molluscicidal activity.<sup>[10]</sup>



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Diverse pharmacological activities of pyridazine derivatives.

## Conclusion

**6-Hydroxypyridazine-3-carboxaldehyde** is a functionalized heterocyclic compound of interest due to the established pharmacological importance of the pyridazine scaffold. Currently, there is a significant lack of published experimental data regarding its specific physicochemical properties, spectral characteristics, and biological activity. The information available is largely based on supplier data and computational models. The provided general synthesis protocol offers a viable starting point for its preparation in a laboratory setting. Given the wide range of activities associated with this chemical class, **6-Hydroxypyridazine-3-carboxaldehyde** represents a promising, yet underexplored, molecule for further investigation in medicinal chemistry and drug discovery.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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